CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C

Vue d'ensemble

Description

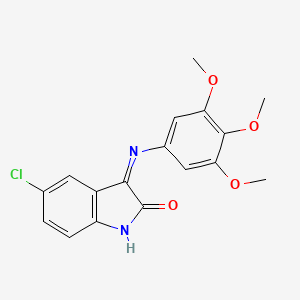

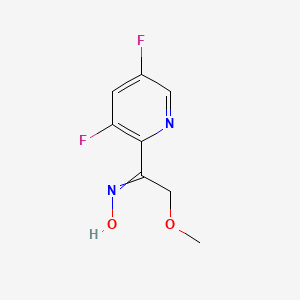

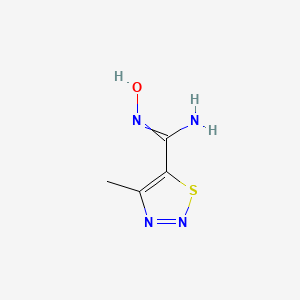

CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C is a unique chemical compound that has recently been identified and studied for its potential applications in various scientific research fields. This compound is a member of the family of cyclic organoboron compounds, and is composed of a cyclic carbon ring with one boron atom at the center, and several oxygen, nitrogen, and fluorine atoms attached to it. This compound has been found to possess a wide range of properties, from its ability to act as a catalyst in chemical reactions to its potential to be used as an imaging agent in medical imaging.

Applications De Recherche Scientifique

Numerical Modeling in Geotechnics

A numerical model, CC1, developed for one-dimensional large strain consolidation in geotechnical centrifuge applications, illustrates the complexity of modeling physical processes in materials science. This model improves upon its predecessors by accounting for variations in acceleration factor over the depth of a centrifuge test specimen, offering insights into the behavior of materials under specific conditions (Fox et al., 2005).

Molecular Interactions in Biological Systems

Research on the systemic overexpression of matricellular protein CCN1 in mouse tracheal allografts provides a glimpse into the complex interactions at the molecular level within biological systems. The study demonstrates how CCN1 exacerbates obliterative bronchiolitis by enhancing fibroproliferation through an αvβ3-integrin-independent pathway, highlighting the intricate nature of molecular interactions in disease mechanisms (Raissadati et al., 2015).

Advances in Chemical Physics

The exploration of summation formulas for Clausen's series in the field of chemical physics, with applications extending to Euler's transformation and Kummer-type transformations, underscores the mathematical foundations underpinning chemical research. These theoretical advancements provide tools for further exploration of chemical phenomena at a quantum level (Kim et al., 2009).

Chemical Bond Analysis via NMR

An innovative approach to assessing the pi character of a C-C bond through NMR spin-spin coupling constants reveals the potential for detailed analysis of molecular structures. This method offers a nuanced understanding of molecular bonds, essential for the development of new materials and the study of chemical reactions (Cremer et al., 2004).

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4,4,4-trifluorobutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BF3N2O2/c1-11(2)12(3,4)21-14(20-11)10-8-18-19(9-10)7-5-6-13(15,16)17/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJQIVNLWMAJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)

![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)